BV-6 free
Description
Overview of Programmed Cell Death and Inhibitors of Apoptosis Proteins (IAPs)
Programmed cell death, notably apoptosis, is a highly regulated cellular suicide mechanism characterized by distinct morphological changes such as cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies. This process is primarily executed by a family of cysteine proteases known as caspases. The activation of caspases occurs through intricate signaling pathways, broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. scielo.org
Inhibitors of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a critical role in regulating apoptosis by inhibiting caspase activity. scielo.orgscielo.br Key members of the IAP family include XIAP (X-linked IAP), cIAP1, and cIAP2. nih.govfrontiersin.org XIAP is particularly potent, directly binding to and inhibiting the enzymatic activity of effector caspases like caspase-3 and caspase-7, as well as the initiator caspase-9. scielo.orgscielo.brfrontiersin.org cIAP1 and cIAP2, while having weaker direct caspase inhibitory activity in vitro, are crucial regulators of signaling pathways, including NF-κB, through their ubiquitin ligase activity. mdpi.compnas.orgfrontiersin.org Overexpression of IAPs is frequently observed in various cancers and is associated with increased cell survival and resistance to pro-apoptotic stimuli, including chemotherapy and radiation. frontiersin.orgmdpi.compnas.orgfrontiersin.org
The Role of SMAC Mimetics in Modulating Apoptotic Pathways
Second mitochondria-derived activator of caspase (SMAC), also known as DIABLO, is a mitochondrial protein that is released into the cytoplasm upon apoptotic stimuli. scielo.orgmdpi.com In the cytoplasm, mature SMAC/DIABLO interacts with IAPs, specifically binding to their BIR domains via its N-terminal Ala-Val-Pro-Ile (AVPI) motif. mdpi.comfrontiersin.org This interaction antagonizes the inhibitory effects of IAPs on caspases, thereby promoting caspase activation and apoptosis. scielo.orgmdpi.comfrontiersin.org
SMAC mimetics are small molecules designed to mimic the function of endogenous SMAC/DIABLO. mdpi.comresearchgate.netnih.gov These synthetic compounds bind to the BIR domains of IAPs, particularly XIAP, cIAP1, and cIAP2, disrupting their interaction with caspases and/or inducing their proteasomal degradation. mdpi.compnas.orgfrontiersin.orgresearchgate.netnih.govnih.gov By neutralizing IAP activity, SMAC mimetics can lower the threshold for apoptosis induction and sensitize cancer cells to death signals. nih.govmdpi.comnih.gov Many SMAC mimetics have been developed, including both monovalent and bivalent forms, with bivalent mimetics often exhibiting higher potency due to their ability to induce dimerization of IAPs, leading to their autoubiquitination and degradation. nih.govnih.gov
Academic Significance and Research Genesis of the BV6 Compound
The academic significance of the BV6 compound lies in its role as a well-characterized bivalent SMAC mimetic that has been extensively used as a research tool to investigate the fundamental mechanisms of apoptosis and the role of IAPs in cell survival and death. researchgate.netnih.govnih.govtbzmed.ac.ir The genesis of research into compounds like BV6 stems from the discovery of SMAC/DIABLO as an endogenous IAP antagonist and the subsequent hypothesis that mimicking this interaction could overcome IAP-mediated resistance in cancer and other diseases characterized by inhibited apoptosis. nih.govmdpi.com Early research focused on identifying small molecules that could bind to IAPs and neutralize their anti-apoptotic function. nih.govpnas.org BV6 emerged as a potent bivalent compound in this research area, providing a valuable tool for studying the consequences of IAP inhibition in various cellular contexts. researchgate.netnih.govnih.gov Its development allowed researchers to explore the intricate interplay between IAPs, caspases, and other signaling pathways involved in regulating cell fate. researchgate.netnih.govnih.gov
Scope and Objectives of Academic Research on the BV6 Compound
The academic research on the BV6 compound has a broad scope, primarily focusing on elucidating the molecular mechanisms by which IAP inhibition impacts cellular processes, particularly apoptosis and related cell death pathways like necroptosis. nih.govinvivogen.com Key objectives of this research include:
Investigating the binding affinity and specificity of BV6 for different IAP proteins (XIAP, cIAP1, cIAP2, and potentially others like survivin). researchgate.netnih.govmdpi.com
Characterizing the mechanisms by which BV6 induces IAP degradation and the downstream consequences of this degradation on caspase activation and signaling pathways, such as NF-κB. nih.govresearchgate.netnih.govnih.gov
Determining the ability of BV6 to induce apoptosis as a single agent in various cell lines, particularly cancer cells with high IAP expression. researchgate.netnih.govmdpi.com
Exploring the synergistic effects of BV6 in combination with other pro-apoptotic stimuli, such as death receptor ligands (TNF-α, TRAIL) or chemotherapeutic agents, to overcome resistance and enhance cell death. researchgate.netnih.govmdpi.comaacrjournals.orgijdrug.comoncotarget.com
Identifying the specific apoptotic pathways (intrinsic or extrinsic) activated by BV6 alone or in combination with other agents in different cell types. nih.govtbzmed.ac.ir
Investigating the potential of BV6 to modulate other cellular processes influenced by IAPs, such as inflammation and immune responses. frontiersin.orgselleckchem.com
Utilizing BV6 as a tool to study the functional roles of individual IAP proteins in various biological contexts. researchgate.netnih.govmdpi.com
Academic research on BV6 aims to contribute to the fundamental understanding of apoptosis regulation and the therapeutic potential of targeting IAPs in diseases where apoptosis is compromised.
Detailed Research Findings and Data
Academic research using BV6 has provided valuable insights into its mechanisms and effects. Studies have demonstrated that BV6 induces the degradation of cIAP1 and cIAP2 in various cancer cell lines, often leading to the activation of the non-canonical NF-κB pathway. researchgate.netnih.govnih.gov This degradation can occur rapidly and in a concentration-dependent manner. nih.gov
Furthermore, BV6 has been shown to sensitize various cancer cell lines to apoptosis induced by death receptor ligands like TNF-α and TRAIL. researchgate.netnih.govmdpi.comaacrjournals.org This sensitization is often associated with enhanced caspase activation, including the cleavage of initiator caspases like caspase-8 and caspase-9, and executioner caspase-3. researchgate.netnih.gov The specific pathway activated (extrinsic or intrinsic) can vary depending on the cell type. For instance, in non-small cell lung cancer cell lines, BV6-induced radiosensitization favored the extrinsic pathway in HCC193 cells and the intrinsic pathway in H460 cells. nih.gov
Studies have also investigated the synergistic effects of BV6 with chemotherapy agents. For example, combining doxorubicin (B1662922) with BV6 resulted in significantly higher cytotoxicity and enhanced apoptosis in murine breast and colorectal cancer cells, associated with decreased expression of anti-apoptotic factors and elevated expression of pro-apoptotic factors. ijdrug.com
The following table summarizes some representative data points from academic research on BV6, illustrating its effects on apoptosis induction and IAP levels in different cell lines.
| Cell Line | BV6 Concentration | Treatment Duration | Observed Effect | Relevant IAPs Affected (if specified) | Source |
| HCC193 (NSCLC) | 1 µM | 24 hours | Significant radiosensitization (DER=1.38, p<0.05) | cIAP1, XIAP (degradation) | nih.gov |
| H460 (NSCLC) | 5 µM | 48 hours | Significant radiosensitization (DER=1.42, p<0.05) | cIAP1, XIAP (degradation) | nih.gov |
| Various Cancer | Dose-dependent | Not specified | Induction of cell death | cIAP1, cIAP2 (degradation) | researchgate.netnih.gov |
| MCF7 (Breast) | 1 µM | Not specified | Enhanced apoptosis with TRAIL/TNFα (30-45% increase) | Not specified | mdpi.com |
| MDA-MB-231 (Breast) | 1 µM | Not specified | Enhanced apoptosis with TRAIL/TNFα (20-30% increase) | Not specified | mdpi.com |
| KGN (Granulosa Cell Tumor) | Not specified | Not specified | Induction of apoptosis | IAPs (proliferation blocked) | researchgate.net |
Note: This table presents selected findings for illustrative purposes and is not exhaustive. The specific experimental conditions and measured outcomes vary across studies.
Research has also explored the impact of BV6 on immune cells and their interaction with cancer cells. For instance, BV6 has been shown to improve NK cell-mediated killing of rhabdomyosarcoma cells by targeting both tumor and effector cells. frontiersin.org Molecular analyses in these studies often involve techniques like Western blotting to assess protein levels of IAPs and caspases, flow cytometry to quantify apoptosis, and gene expression analysis (e.g., qRT-PCR, RNA sequencing) to study the transcriptional changes induced by BV6. nih.govnih.govmdpi.comresearchgate.net
Properties
IUPAC Name |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-[6-[[2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms and Cellular Interactions of the Bv6 Compound
Direct Binding and Antagonism of IAP Family Proteins
BV-6 functions as a potent antagonist by directly binding to the baculovirus IAP repeat (BIR) domains within IAP proteins. This binding is crucial for displacing endogenous SMAC/DIABLO and interfering with the ability of IAPs to inhibit caspases or regulate signaling pathways. As a bivalent mimetic, BV-6 is considered to be significantly more potent than monovalent SMAC mimetics, potentially due to enhanced binding or the ability to induce dimerization of IAPs nih.gov.
Interaction with Cellular Inhibitor of Apoptosis Protein 1 (cIAP1)
BV-6 demonstrates potent binding and antagonism of cIAP1. Studies have shown that BV-6 rapidly induces the degradation of cIAP1 in various cancer cell lines, often within minutes to a few hours of treatment, even at low concentrations nih.govmedchemexpress.comnih.govpnas.org. This rapid depletion highlights a strong interaction between BV-6 and cIAP1, leading to the activation of cIAP1's intrinsic E3 ubiquitin ligase activity invivogen.cominvivogen.com. The interaction with cIAP1 is a key event in the mechanism of action of BV-6, contributing significantly to downstream cellular effects, including the activation of the non-canonical NF-κB pathway and sensitization to apoptosis nih.gov.
Interaction with X-linked Inhibitor of Apoptosis Protein (XIAP)
BV-6 also interacts with XIAP, another critical anti-apoptotic IAP protein that directly inhibits caspases. BV-6 is reported to bind to XIAP, displacing endogenous SMAC/DIABLO and abrogating XIAP-mediated caspase inhibition nih.govinvivogen.comoatext.com. While the binding of BV-6 to XIAP has been demonstrated, the effect of BV-6 on XIAP protein levels appears to be more variable across different cell types and experimental conditions compared to its effect on cIAPs nih.govmdpi.comoncotarget.com. Some studies report BV-6-induced degradation of XIAP nih.govmdpi.comcaymanchem.com, while others observe little to no degradation of XIAP despite effective cIAP degradation nih.govmdpi.com. This suggests that while BV-6 antagonizes XIAP function through direct binding, the induction of XIAP degradation may be context-dependent or less pronounced than that of cIAPs.
Induction of IAP Ubiquitination and Proteasomal Degradation
A hallmark of SMAC mimetic activity, including that of BV-6, is the induction of IAP ubiquitination, particularly autoubiquitination of cIAPs, leading to their subsequent degradation by the proteasome. This process is central to how BV-6 neutralizes the anti-apoptotic effects of IAPs.
Autoubiquitination of cIAPs
Upon binding of BV-6 to the BIR domains of cIAP1 and cIAP2, their intrinsic E3 ubiquitin ligase activity, mediated by their RING domains, is allosterically activated or enhanced invivogen.cominvivogen.com. This activation leads to the rapid autoubiquitination of cIAP1 and cIAP2. The attachment of ubiquitin chains, primarily K48-linked polyubiquitin (B1169507) chains, to the cIAP proteins targets them for degradation by the 26S proteasome invivogen.cominvivogen.com. This autoubiquitination is a critical step in the BV-6-induced depletion of cellular cIAP levels pnas.orgnih.govportlandpress.com.
Caspase Activation and Apoptotic Signaling Cascade Modulation
A primary mechanism by which BV-6 exerts its cellular effects is through the modulation of the caspase activation cascade. Caspases are a family of cysteine proteases that play essential roles in initiating and executing apoptosis. acs.orgwaocp.org IAPs normally function to inhibit caspase activity, thereby preventing or suppressing apoptotic signaling. BV-6 disrupts this inhibitory control. invivogen.cominvivogen.comnih.gov
Abrogation of IAP-Mediated Caspase Inhibition
BV-6 binds to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent proteasomal degradation. nih.govinvivogen.comnih.gov This degradation of cIAPs is a key event that abrogates their ability to inhibit caspases. invivogen.cominvivogen.comnih.gov XIAP is another crucial IAP that directly binds to and inhibits effector caspases like Caspase-3 and Caspase-7, as well as the initiator caspase Caspase-9. nih.govfrontiersin.org BV-6 also antagonizes XIAP-mediated caspase inhibition. invivogen.comnih.gov By neutralizing the inhibitory effects of IAPs, BV-6 effectively disarms a major cellular brake on the apoptotic pathway, allowing for caspase activation and the subsequent induction of cell death. invivogen.cominvivogen.comnih.gov
Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9)
The abrogation of IAP inhibition by BV-6 facilitates the activation of initiator caspases. Initiator caspases, such as Caspase-8 and Caspase-9, are the apical caspases in the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, respectively. acs.orgwaocp.org BV-6 has been shown to induce the cleavage and activation of both Caspase-8 and Caspase-9. nih.govnih.govnih.govfrontiersin.org For instance, studies have demonstrated increased cleavage of Caspase-8 into its active fragments following BV-6 treatment. frontiersin.orgresearchgate.net Similarly, BV-6 treatment leads to the processing of Caspase-9. nih.govnih.govfrontiersin.org This activation of initiator caspases is a critical step in committing a cell to undergo apoptosis. acs.org
Activation of Effector Caspases (e.g., Caspase-3, Caspase-9)
Activated initiator caspases, particularly Caspase-8 and Caspase-9, subsequently cleave and activate effector caspases, such as Caspase-3, Caspase-7, and Caspase-6. nih.govwaocp.org Caspase-3 is considered a major executioner caspase responsible for cleaving a wide range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the degradation of key cellular proteins like PARP. nih.govnih.govwaocp.org Research indicates that BV-6 treatment results in the processing of pro-Caspase-3 into its active fragments. nih.govnih.govfrontiersin.orgresearchgate.net This activation of effector caspases is the final common pathway for the execution of apoptosis. waocp.org The activation of Caspase-9 by BV-6 also directly contributes to the activation of effector caspases like Caspase-3. nih.govnih.govnih.gov
Regulation of TNF-α Induced Cell Death Pathways
Tumor Necrosis Factor-alpha (TNF-α) is a potent cytokine that can trigger various cellular responses, including inflammation and cell death, through activation of its receptor, TNFR1. BV-6 significantly influences TNF-α-mediated cell death pathways. nih.govinvivogen.cominvivogen.commdpi.com
Promotion of TNF-α Dependent Apoptosis
While TNF-α can induce apoptosis, many cancer cells are resistant to this effect due to various anti-apoptotic mechanisms, including the expression of IAPs. nih.govmdpi.com BV-6 has been shown to sensitize resistant cell lines to TNF-α-induced apoptosis. nih.govnih.govmdpi.comnih.govresearchgate.net By degrading cIAPs and inhibiting XIAP, BV-6 removes the blocks on caspase activation, thereby allowing the apoptotic signal initiated by TNF-α to proceed effectively. invivogen.cominvivogen.comnih.gov This synergistic effect between BV-6 and TNF-α leads to enhanced caspase activation and increased apoptotic cell death. nih.govnih.govfrontiersin.orgresearchgate.net Studies have demonstrated that the combination of BV-6 and TNF-α leads to significant processing of pro-caspases and substrates like PARP. nih.govnih.gov
Facilitation of TNF-α Induced Necroptosis
In addition to promoting apoptosis, BV-6 can also facilitate TNF-α induced necroptosis, an alternative form of programmed cell death that occurs independently of caspase activity, particularly Caspase-8 activity. invivogen.comoncotarget.complos.orgresearchgate.netnih.gov Necroptosis is often activated when caspase-dependent apoptosis is inhibited. oncotarget.comresearchgate.net BV-6's ability to induce the degradation of cIAPs plays a role in regulating the formation of the necrosome, a protein complex containing RIPK1 and RIPK3 that is essential for initiating necroptosis. invivogen.com By enabling the deubiquitination of RIPK1 through cIAP degradation, BV-6 allows RIPK1 to interact with RIPK3, promoting the formation of the necrosome and subsequent necroptotic signaling, especially in contexts where caspase activation is blocked. invivogen.comoncotarget.complos.orgresearchgate.netnih.gov This indicates that BV-6 can switch the mode of cell death from apoptosis to necroptosis under certain conditions, such as in cells with deficient caspase-8 or in the presence of caspase inhibitors. oncotarget.comresearchgate.netnih.gov
Deubiquitination and Modulation of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a pivotal molecule involved in mediating cellular responses downstream of death receptors and pattern recognition receptors, influencing pathways related to apoptosis, necroptosis, and inflammation frontiersin.orgfrontiersin.org. The functional outcome of RIPK1 signaling is heavily regulated by post-translational modifications, particularly ubiquitination frontiersin.orgfrontiersin.org. Cellular inhibitor of apoptosis proteins (cIAPs), including cIAP1 and cIAP2, play a critical role in this process by catalyzing the ubiquitination of RIPK1 within the TNF receptor complex I ugent.bersc.org. This ubiquitination event typically serves as a scaffold that promotes cell survival and regulates NF-κB signaling ugent.bersc.org.
BV-6 is characterized as a second mitochondria-derived activator of caspase (SMAC) mimetic and a selective inhibitor of cIAPs frontiersin.orgugent.bersc.orgmdpi.com. By inhibiting cIAPs, BV-6 leads to the deubiquitination of RIPK1 ugent.bersc.org. The deubiquitinated state of RIPK1 is crucial for shifting the balance from cell survival signaling towards cell death pathways ugent.bersc.org. Specifically, deubiquitinated RIPK1 can then interact with other proteins, such as FADD and procaspase-8, to form complex II, which can trigger apoptosis frontiersin.org. Alternatively, in conditions where caspase-8 activity is inhibited, deubiquitinated RIPK1 can assemble with RIPK3 and MLKL to form the necrosome, initiating necroptosis frontiersin.orgugent.bersc.org. Experimental studies frequently utilize the combination of TNF-α stimulation with BV-6 treatment to induce RIPK1-dependent cell death, highlighting BV-6's role in facilitating the deubiquitination and subsequent activation of RIPK1 towards pro-death signaling cascades frontiersin.orgfrontiersin.orgugent.bersc.orgmdpi.com.
Modulation of Nuclear Factor-κB (NF-κB) Signaling
Nuclear Factor-κB (NF-κB) is a central transcription factor complex that plays a critical role in regulating a wide array of cellular processes, including inflammatory responses, immunity, cell survival, and proliferation nih.govresearchgate.net. Activation of NF-κB is often triggered by stimuli such as TNF-α, leading to the assembly of signaling complexes that involve proteins like RIPK1 and cIAPs ugent.bersc.org. Within the TNF receptor complex I, the ubiquitination of RIPK1 mediated by cIAP1/2 acts as a scaffold that facilitates the activation of downstream kinases, ultimately leading to the activation and nuclear translocation of NF-κB and the transcription of pro-survival and inflammatory genes ugent.bersc.org.
BV-6, as a SMAC mimetic and cIAP inhibitor, influences NF-κB signaling primarily through its effects on cIAPs nih.govresearchgate.net. By promoting the proteasomal degradation and suppressing the expression of IAPs, BV-6 can interfere with the scaffolding function of cIAPs in the TNF receptor complex I nih.gov. This disruption can lead to a reduction in the activation of kinases upstream of NF-κB, thereby inhibiting canonical NF-κB signaling researchgate.net. Research findings indicate that BV-6 can decrease TNF-α-induced canonical NF-κB signaling and reduce cell viability in activated hepatic stellate cells researchgate.net. Similarly, in endometriotic cells, BV-6 has been shown to inhibit proliferation by suppressing IAP expression and consequently inhibiting NF-κB signaling nih.gov. However, the modulation of NF-κB signaling by BV-6 can be context-dependent, with studies in other systems, such as bone, suggesting that IAP antagonists like BV-6 can activate NF-κB in specific cell types like osteoclasts nih.gov.
In Vitro Cellular Efficacy of the Bv6 Compound
Apoptosis Induction in Malignant Cell Lines
BV-6 has been shown to induce apoptosis as a single agent in various cancer cell lines. nih.govmdpi.com This induction is dependent on both the concentration of BV-6 and the duration of exposure. nih.govasco.org
Concentration-Dependent Apoptosis Induction
Studies have demonstrated that BV-6 induces apoptosis in cancer cells in a concentration-dependent manner. For instance, in non-small cell lung cancer (NSCLC) cell lines, such as HCC193 and H460, BV-6 treatment led to apoptosis, with higher concentrations resulting in increased apoptotic effects. nih.govasco.org Similarly, studies in breast cancer cell lines like MCF7 and MDA-MB-231 have shown that BV-6 affects cell viability in a concentration-dependent manner, inducing changes in nuclear morphology indicative of apoptosis. mdpi.com The reduction in IAP proteins, such as cIAP1 and XIAP, by BV-6 also occurs in a concentration-dependent manner. nih.gov
Table 1: Concentration-Dependent Effects of BV-6 on IAP Expression
| Cell Line | BV-6 Concentration | Effect on cIAP1 | Effect on XIAP | Reference |
| HCC193 | 0.25 µM | Reduced | Gradual decrease with increasing concentration | nih.gov |
| H460 | 5 µM | Reduced | Gradual decrease with increasing concentration | nih.gov |
| Colorectal Cancer (SW480, HT-29, HCT-15) | Various (e.g., 1 µM, 4 µM) | Markedly reduced (at 4h) | Substantial reduction (in SW480, HT-29 at 24h), slight decrease (in HCT-15 at 48h) | nih.gov |
Time-Dependent Apoptosis Induction
The induction of apoptosis by BV-6 is also dependent on the duration of exposure. Research indicates that longer incubation periods with BV-6 can lead to increased apoptotic effects in cancer cell lines. nih.govasco.org For example, the reduction of cIAP1 and XIAP expression by BV-6 in NSCLC cell lines was observed to be time-dependent. nih.gov In some cell lines, a longer exposure time was necessary to achieve significant effects. nih.govasco.org
Table 2: Time-Dependent Effects of BV-6 on IAP Expression and Radiosensitization
| Cell Line | BV-6 Concentration | Incubation Time | Effect on cIAP1 | Effect on XIAP | Radiosensitization Observed | Reference |
| HCC193 | 1 µM | 24 hours | Reduced | Gradual decrease | Yes (DER=1.38) | nih.govasco.org |
| H460 | 5 µM | 48 hours | Reduced | Gradual decrease | Yes (DER=1.42) | nih.govasco.org |
Differential Sensitivity Across Cell Lines (e.g., HCC193 vs. H460)
The sensitivity to BV-6 can vary significantly across different cancer cell lines. Studies have shown that some cell lines are inherently more sensitive to BV-6-induced apoptosis than others. nih.govasco.orgresearchgate.net For instance, the HCC193 NSCLC cell line has been found to be more sensitive to BV-6 compared to the H460 NSCLC cell line. nih.govasco.org This differential sensitivity necessitates the use of higher concentrations and longer incubation times of BV-6 to achieve similar apoptotic effects in less sensitive cell lines like H460. nih.govasco.org Differential sensitivity to BV-6 has also been observed in ovarian cancer cell lines, with BRCA1-mutated lines generally showing higher sensitivity compared to BRCA1 wild-type lines. researchgate.net
Radiosensitization in Cancer Cell Models
BV-6 has demonstrated the ability to enhance the sensitivity of cancer cells to radiation therapy in vitro, a phenomenon known as radiosensitization. nih.govasco.orgnih.govnih.govresearchgate.net This effect is often associated with increased apoptosis when BV-6 is combined with radiation. nih.govasco.org
Enhancement of Radiation-Induced Apoptosis
Combining BV-6 treatment with radiation has been shown to result in a greater induction of apoptosis compared to either treatment alone. nih.govasco.org This synergistic effect on apoptosis contributes to the enhanced radiosensitivity observed in various cancer cell lines, including NSCLC and colorectal cancer cells. nih.govasco.orgnih.gov BV-6 treatment significantly increased caspase 3/7 activity and the fraction of AnnexinV-positive cells following irradiation in colorectal cancer cells. researchgate.net
Table 3: Radiosensitization Effect of BV-6 in NSCLC Cell Lines
| Cell Line | BV-6 Concentration | Incubation Time | Radiation Dose | Radiosensitization Effect (DER) | Significance | Reference |
| HCC193 | 1 µM | 24 hours | Various | 1.38 | p < 0.05 | nih.govasco.orgnih.gov |
| H460 | 5 µM | 48 hours | Various | 1.42 | p < 0.05 | nih.govasco.orgnih.gov |
Mechanisms of Radiosensitization: Extrinsic vs. Intrinsic Pathway Engagement
The mechanisms by which BV-6 enhances radiosensitivity involve the modulation of apoptotic pathways. BV-6, as an IAP antagonist, can influence both the extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.nettbzmed.ac.ir
In some cell lines, the radiosensitization induced by BV-6 primarily involves the activation of the extrinsic apoptotic pathway, characterized by the activation of caspase-8. nih.govresearchgate.net For example, in HCC193 cells, the combination of BV-6 and radiation favored the extrinsic apoptotic pathway. nih.govresearchgate.net
In other cell lines, the intrinsic apoptotic pathway, mediated through the mitochondria and involving caspase-9 activation, plays a more prominent role in BV-6-induced radiosensitization. nih.govresearchgate.net This was observed in H460 cells, where radiosensitization was associated with the activation of the intrinsic apoptotic pathway. nih.govresearchgate.net BV-6 can induce the cleavage of caspase-9, augmenting the effects of caspase-8 activation induced by death ligands like TNF-α and TRAIL, further contributing to apoptosis. researchgate.netbiocrick.com Additionally, BV-6 can induce TNF-α secretion, which activates the extrinsic apoptosis pathway. tbzmed.ac.ir
Table 4: Primary Apoptotic Pathway Involved in BV-6 Radiosensitization
| Cell Line | Primary Apoptotic Pathway | Key Caspase Involved | Reference |
| HCC193 | Extrinsic | Caspase-8 | nih.govresearchgate.net |
| H460 | Intrinsic | Caspase-9 | nih.govresearchgate.net |
Impact on Cellular Proliferation and Viability
Studies have demonstrated that the BV6 compound can significantly affect cellular proliferation and viability across different cell lines and primary cells.
Repression of Bromodeoxyuridine (BrdU) Incorporation in Endometrial Stromal Cells
BV6 treatment has been shown to repress Bromodeoxyuridine (BrdU) incorporation in endometrial stromal cells (ESCs). Specifically, BV6 at concentrations of 2 and 5 μM significantly reduced BrdU incorporation in both ectopic and eutopic ESCs. A concentration of 5 μM BV6 resulted in approximately a 30% decrease in BrdU incorporation in both groups medchemexpress.com. BrdU incorporation is a common method used to assess DNA synthesis as an indicator of cell proliferation abcam.cne-century.us.
Inhibition of Cell Viability in Various Assays
The BV6 compound exhibits inhibitory effects on cell viability in a variety of assays and cell types, particularly cancer cell lines. Using MTS assays, BV6 inhibited the cell viability of HCC193 non-small cell lung cancer (NSCLC) cells with an IC50 value of 7.2 μM selleckchem.comselleckchem.comnih.gov. While BV6 induced apoptosis in both HCC193 and H460 cell lines, H460 cells demonstrated lower sensitivity, with viability not reduced by 50% even at a concentration of 30 μM BV6 nih.gov.
In breast cancer cell lines, BV6 also showed significant suppression of growth and survival in a dose-dependent manner as evaluated by MTT assay mdpi.com. The IC50 values for BV6 were determined to be 5.36 μM in MCF7 cells and 3.71 μM in MDA-MB-231 cells after 24 hours of treatment mdpi.com. BV6 treatment at concentrations ranging from 5 μM to 20 μM resulted in a 30% to 70% decrease in cell viability in MCF7 cells. In MDA-MB-231 cells, a 60% decrease in viability was observed at 1 μM BV6, decreasing further to 17% at 20 μM mdpi.com.
Furthermore, BV6 treatment reduced the viability of colorectal cancer cell lines, including SW480, HT-29, and HCT-15, in a manner dependent on both concentration and cell line researchgate.net.
Table 1: Summary of BV6 Impact on Cell Viability
| Cell Line | Cell Type | Assay Method | IC50 (μM) | Key Findings | Source |
| HCC193 | NSCLC | MTS | 7.2 | Inhibits cell viability, induces apoptosis | selleckchem.comselleckchem.comnih.gov |
| H460 | NSCLC | MTS | >30 | Induces apoptosis, less sensitive than HCC193 | nih.gov |
| MCF7 | Breast Cancer | MTT | 5.36 | Suppressed growth and survival (dose-dependent) | mdpi.com |
| MDA-MB-231 | Breast Cancer | MTT | 3.71 | Suppressed growth and survival (dose-dependent) | mdpi.com |
| SW480, HT-29, HCT-15 | Colorectal Cancer | MTT | Not specified | Reduced viability (concentration/cell line dependent) | researchgate.net |
Immunomodulatory Effects
Beyond its direct effects on cancer cell viability, the BV6 compound has also been observed to exert immunomodulatory effects, particularly on dendritic cells and peripheral blood mononuclear cells.
Activation of Classical NF-κB Pathway in Immature Dendritic Cells
BV6 treatment has been shown to result in the moderate activation of the classical NF-κB pathway in immature dendritic cells (iDCs) selleckchem.comnih.govplos.orgnih.govresearchgate.net. While BV6 alone can increase the basal activity of this pathway, the effect is typically not as strong as that induced by cytokines researchgate.net. Interestingly, BV6 has also been reported to diminish the stronger NF-κB-inducing effect of TNF and CD40L in these cells nih.govplos.orgnih.gov. Despite this, BV6 was capable of triggering the maturation of immature DCs, indicated by the upregulation of markers such as CD83, CD86, and IL12 nih.govplos.orgnih.gov.
Enhancement of Cytokine-Induced Killer (CIK) Cell-Mediated Lysis in Malignancies
Studies have investigated the potential of BV6 to enhance the cytotoxic activity of Cytokine-Induced Killer (CIK) cells against various malignancies. Four-hour pre-incubation of target cells with 2.5 μMol BV6 moderately enhanced CIK cell-mediated lysis of several hematological (H9, THP-1, and Tanoue) and solid malignancies (RH1, RH30, and TE671) nih.govnih.govresearchgate.net. Furthermore, when BV6 was removed before the addition of CIK cells, the resulting cytotoxicity increased in a dose-dependent manner nih.govnih.gov. Maximum cell lysis was achieved after pre-treatment of target cells with 10 μMol BV6 in cell lines such as THP-1 and RH30 nih.gov.
Table 2: Enhancement of CIK Cell-Mediated Lysis by BV6 Pre-treatment
| Target Cell Line | Cell Type | BV6 Pre-incubation | Concentration (μM) | Effect on CIK Lysis | Source |
| H9 | Hematological Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| THP-1 | Hematological Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| Tanoue | Hematological Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| RH1 | Solid Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| RH30 | Solid Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| TE671 | Solid Malignancy | 4 hours | 2.5 | Moderately enhanced | nih.govnih.govresearchgate.net |
| THP-1 | Hematological Malignancy | Pre-treatment (BV6 removed before CIK) | 10 | Maximum lysis achieved (dose-dependent) | nih.gov |
| RH30 | Solid Malignancy | Pre-treatment (BV6 removed before CIK) | 10 | Maximum lysis achieved (dose-dependent) | nih.gov |
Effects on Peripheral Blood Mononuclear Cell Apoptosis and Cytotoxic Potential
Investigations into the effects of BV6 on non-malignant immune cells, such as peripheral blood mononuclear cells (PBMCs), have revealed that BV6 can increase apoptosis in these cells selleckchem.comselleckchem.comnih.govnih.gov. This effect on non-malignant cells, including CIK cells and PBMCs, suggests that BV6 may have an inhibitory impact on immune cells, potentially limiting their cytotoxic potential nih.govnih.gov.
Preclinical Investigation of the Bv6 Compound in Disease Models
Therapeutic Potency in Endometriosis Models
Endometriosis is a gynecological disorder characterized by the growth of endometrial-like tissue outside the uterus, often associated with inflammation and pain. Research has investigated the effects of BV6 in murine models of endometriosis, focusing on its ability to modulate IAP expression and impact lesion characteristics.
Attenuation of IAPs Expression in Murine Implants
In murine models of endometriosis, inhibitors of apoptosis proteins (IAPs), including c-IAP1, c-IAP2, XIAP, and Survivin, are expressed in endometriosis-like implants. Murine cIAP-1, cIAP-2, and XIAP expressions have been observed in the cytoplasm of both epithelial and stromal cells within these implants, while Survivin is primarily expressed in the nuclei. oup.comtargetmol.com Treatment with BV6 for a period of four weeks has been shown to attenuate the intensity of IAPs expression in these murine endometriosis-like implants. oup.comtargetmol.com This suggests that BV6 exerts its effects, at least in part, by reducing the levels of these anti-apoptotic proteins within the endometriotic tissue. BV6 causes the proteasomal degradation of IAPs and suppresses their expression. nih.gov
Effects on Lesion Characteristics and Development
Studies in murine models have demonstrated that BV6 treatment significantly impacts the characteristics and development of endometriosis-like lesions. Following four weeks of BV6 treatment, a notable reduction in the total number, average weight, and surface area of these lesions has been observed compared to control groups. oup.comtargetmol.comresearchgate.net
Furthermore, BV6 treatment has been shown to decrease the proliferative activity within the lesions. The percentage of Ki67-positive cells, a marker of cell proliferation, was reduced in both the endometrial gland epithelia and stroma after BV6 administration. oup.comtargetmol.com This indicates that BV6 inhibits the proliferation of cells within the endometriotic implants, contributing to the observed reduction in lesion size and growth. BV6 has also been reported to inhibit endometriotic cell proliferation in vitro. nih.gov
The following table summarizes representative data on the effects of BV6 on murine endometriosis-like lesion characteristics:
| Characteristic | Control (Mean ± SEM) | BV6 Treatment (Mean ± SEM) |
| Total number of lesions/mouse | 4.6 | 2.8 oup.comtargetmol.com |
| Average weight of lesions (mg/mouse) | 78.1 | 32.0 oup.comtargetmol.com |
| Surface area of lesions (mm²/mouse) | 44.5 | 24.6 oup.comtargetmol.com |
| Percentage of Ki67-positive cells in epithelium | 26.8% | 8.8% oup.comtargetmol.com |
| Percentage of Ki67-positive cells in stroma | 15.2% | 5.0% oup.comtargetmol.com |
These findings collectively suggest that BV6 possesses therapeutic potency in preclinical endometriosis models by reducing IAP expression and inhibiting the growth and development of endometriotic lesions.
Efficacy in Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Models
The efficacy of IAP antagonists, including BV6, has also been investigated in the context of non-small cell lung carcinoma (NSCLC). These studies often involve NSCLC cell lines and xenograft models to evaluate the impact on tumor growth and explore correlative biomarkers.
Evaluation of Tumor Growth Modulation
While direct quantitative data on BV6 alone significantly reducing tumor volume in NSCLC xenograft models within the provided snippets is less detailed compared to endometriosis, the research indicates that targeting IAPs with compounds like BV6 is a relevant strategy in NSCLC and can modulate tumor growth, often in combination therapies or specific genetic contexts. IAP inhibitors, such as birinapant (B612068) (another SMAC mimetic), have been shown to inhibit tumor growth of NSCLC cell lines and act as radiosensitizers in vitro. researchgate.net BV6 has been shown to enhance apoptosis in NSCLC cell lines researchgate.netresearchgate.net and enhance immune-dependent killing of LKB1-mutant lung cancer cells in co-culture models, suggesting a potential impact on tumor growth in vivo, particularly in specific NSCLC subtypes or in combination with immunotherapy. nih.gov The mechanism of IAP degradation by BV6 is linked to NF-κB activation in some contexts, further highlighting its potential influence on cellular processes relevant to tumor growth. researchgate.net Preclinical studies evaluating IAP antagonists in NSCLC cell lines and xenograft models support their potential to modulate tumor growth, often through mechanisms involving apoptosis induction and interactions with the tumor microenvironment or other therapeutic modalities. researchgate.netnih.gov
Correlative Biomarker Analysis (e.g., IAP levels)
Studies investigating BV6 in NSCLC cell lines have included correlative biomarker analysis, particularly focusing on the levels of IAPs and caspases. Treatment with BV6 has been shown to downregulate the expression of mRNA and protein of XIAP, cIAP-1, and cIAP-2 in NSCLC cell lines, such as NCI-H23. researchgate.net Concurrently, BV6 treatment has been observed to increase the protein levels of caspase-6 and caspase-7, key executioners of apoptosis. researchgate.net Similar findings regarding the downregulation of cIAP1 and XIAP have been reported in other NSCLC cell lines like HCC193 and H460 upon treatment with BV6. targetmol.comresearchgate.net The depletion of cIAP1 can occur relatively quickly after treatment, while the reduction in XIAP levels may take longer. targetmol.com These changes in IAP and caspase levels are consistent with BV6's mechanism as an IAP antagonist promoting apoptosis, a critical process for inhibiting tumor growth. researchgate.netresearchgate.net
Advanced Methodologies and Analytical Approaches in Bv6 Research
Cellular Assays for BV6 Compound Activity
Cellular assays are fundamental to assessing the biological effects of BV-6 on living cells. These assays provide quantitative data on various cellular processes, including survival, proliferation, and the induction of specific cell death programs.
Cell Viability and Proliferation Assays (e.g., MTS, CellTiter 96 Aqueous)
Cell viability and proliferation assays, such as those utilizing the tetrazolium salts MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and the CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay, are widely used to measure the impact of BV-6 on cell survival and growth. These colorimetric assays rely on the reduction of the tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product, which is soluble in cell culture medium. fishersci.comoup.comnih.gov The intensity of the color produced is directly proportional to the number of viable cells. fishersci.comnih.gov
Studies have applied MTS and CellTiter 96 Aqueous assays to evaluate BV-6 activity in various cell lines, including non-small cell lung cancer (NSCLC) cell lines HCC193 and H460, and breast cancer cell lines MCF7 and MDA-MB-231. nih.govmdpi.comasco.orgselleckchem.commedchemexpress.commedchemexpress.com For instance, BV-6 treatment has been shown to suppress the growth and survival of breast cancer cells in a dose-dependent manner, with reported IC50 values of 5.36 μM for MCF7 and 3.71 μM for MDA-MB-231 cells after 24 hours of treatment. mdpi.com In NSCLC cells, BV-6 inhibited cell viability, with an IC50 of 7.2 μM in HCC193 cells in MTS assays. medchemexpress.com H460 cells demonstrated lower sensitivity, with viability not reduced by 50% even at 30 μM BV-6. medchemexpress.com
Methodologies typically involve seeding a defined number of cells in multiwell plates, followed by treatment with varying concentrations of BV-6. After a specific incubation period, the MTS or CellTiter 96 reagent is added, and the absorbance is measured at a characteristic wavelength (e.g., 490 nm) using a microplate reader. selleckchem.commedchemexpress.commedchemexpress.com Relative cell viability is then calculated by normalizing the absorbance to that of control wells. selleckchem.commedchemexpress.commedchemexpress.com
Apoptosis Detection Assays (e.g., Cleaved Caspase-3 Analysis)
Apoptosis, or programmed cell death, is a key mechanism by which BV-6 exerts its effects. Detection and quantification of apoptosis are commonly performed using assays that identify markers of this process, such as the activation and cleavage of caspases, particularly caspase-3. Caspase-3 is an effector caspase activated in both the intrinsic and extrinsic apoptotic pathways, and its cleavage is a critical step in the execution phase of apoptosis. nih.govnovusbio.comptglab.com
Cleaved caspase-3 analysis is frequently conducted using Western blot, allowing for the detection of the activated, cleaved form of the protein. nih.govmdpi.comasco.orgselleckchem.commedchemexpress.comresearchgate.netd-nb.infonih.govresearchgate.net Research findings consistently show that BV-6 treatment leads to an increase in cleaved caspase-3 levels in various cancer cell lines, including NSCLC (HCC193, H460), breast cancer (MCF7, MDA-MB-231), and granulosa cell tumor (KGN) cells. nih.govmdpi.commedchemexpress.comd-nb.info This increase in cleaved caspase-3 is often observed in a time-dependent manner, indicating the progression of apoptosis following BV-6 exposure. nih.govmedchemexpress.com For example, in HCC193 cells treated with 1 μM BV-6, noticeable levels of cleaved caspase-3 appeared after 12 hours and continued to increase over 48 hours. nih.govmedchemexpress.com
Other methods for detecting apoptosis in BV-6 research include Annexin V staining, which identifies externalized phosphatidylserine (B164497) on the surface of apoptotic cells, and assays measuring caspase-3/7 activity. mdpi.comnih.gov
Necroptosis Assays (e.g., HMGB1 Release)
Necroptosis is a regulated form of necrotic cell death that can occur independently of caspase activity and is characterized by cell membrane rupture and the release of damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1). nih.govinvivogen.cominvivogen.com BV-6, as a Smac mimetic, has been shown to induce necroptosis, particularly in conditions where apoptosis is inhibited. nih.govinvivogen.com
HMGB1 release assays are utilized to monitor necroptosis induced by BV-6. When cells undergo necroptosis, HMGB1, normally located in the nucleus, is released into the extracellular space. invivogen.cominvivogen.com Assaying the amount of HMGB1 in the cell supernatant serves as an indicator of necroptotic cell death. Specialized cell lines, such as THP1-HMGB1-Lucia™ cells, which stably express a HMGB1::Lucia luciferase fusion protein, are employed for this purpose. invivogen.cominvivogen.com Upon necroptosis, the release of this fusion protein into the supernatant can be quantified by measuring luminescence after the addition of a detection reagent. invivogen.cominvivogen.com This luminescent assay offers a sensitive alternative to traditional methods like the LDH release assay for monitoring regulated necrosis. invivogen.com Studies have demonstrated that BV-6 can induce HMGB1 release, often in combination with TNF-α and caspase inhibitors like Z-VAD-FMK, highlighting its role in triggering necroptosis. invivogen.comnih.govdoi.org
BrdU Incorporation Assays
BrdU (5-bromo-2'-deoxyuridine) incorporation assays are used to measure DNA synthesis, and thus cell proliferation, by detecting the incorporation of this thymidine (B127349) analog into newly synthesized DNA strands during the S phase of the cell cycle. sigmaaldrich.comnovusbio.comaatbio.com This non-isotopic immunoassay involves incubating cells with BrdU, followed by immunochemical detection of the incorporated BrdU using anti-BrdU antibodies. sigmaaldrich.comnovusbio.comaatbio.com The amount of incorporated BrdU is proportional to the number of actively proliferating cells. novusbio.com
While less frequently highlighted in the provided search results compared to viability and apoptosis assays, BrdU incorporation assays have been utilized in BV-6 research. One study reported that BV-6 significantly repressed BrdU incorporation in endometrial stromal cells, indicating an inhibitory effect on their proliferation. medchemexpress.com This type of assay provides specific insights into the impact of BV-6 on the proliferative capacity of cells, complementing the data obtained from general cell viability measurements.
Molecular and Biochemical Characterization Techniques
Beyond assessing cellular outcomes, molecular and biochemical techniques are essential for understanding the mechanisms by which BV-6 exerts its effects, particularly its interactions with target proteins.
Western Blot Analysis for Protein Expression (e.g., cIAP1, XIAP)
Western blot analysis is a cornerstone technique in BV-6 research for characterizing the expression levels of key proteins involved in apoptosis regulation, most notably the IAPs cIAP1 and XIAP. As a Smac mimetic, a primary mechanism of action for BV-6 is the antagonism and subsequent proteasomal degradation of these anti-apoptotic proteins. nih.govinvivogen.cominvivogen.com
Numerous studies utilize Western blot to demonstrate the downregulation of cIAP1 and XIAP protein levels following BV-6 treatment in various cancer cell lines. nih.govmdpi.comasco.orgselleckchem.commedchemexpress.comd-nb.infonih.govnih.govresearchgate.net These analyses typically involve lysing cells treated with BV-6, separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against cIAP1, XIAP, and loading controls like Actin. nih.gov
Immunohistochemistry for IAP Expression in Tissues
Immunohistochemistry (IHC) is a widely used technique to visualize the presence and localization of specific proteins within tissue samples. In the context of BV6 research, IHC is employed to assess the expression levels of IAPs, such as cIAP1, cIAP2, and XIAP, in various tissues, including tumor tissues. This method helps researchers understand the baseline expression of these anti-apoptotic proteins and how their levels might be affected by BV6 treatment.
Flow Cytometry for Cell Death Pathway Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple parameters of individual cells within a population. In BV6 research, it is extensively used to quantify cell death, differentiate between apoptotic and non-apoptotic cell death pathways, and analyze changes in cellular markers associated with these processes. researchgate.netnih.govmerckmillipore.combio-rad-antibodies.com
This method can detect various stages of apoptosis by utilizing fluorescent probes that bind to specific cellular components or indicate changes in cellular physiology. For example, Annexin-V/PI staining is commonly used to distinguish viable cells (negative for both), early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic or necrotic cells (Annexin-V and PI positive). researchgate.net Flow cytometry can also be used to quantify DNA fragmentation, a hallmark of apoptosis, by analyzing the subG1 phase in PI-stained cells. researchgate.netresearchgate.net
Studies investigating BV6 often use flow cytometry to determine the percentage of viable cells after treatment with varying concentrations of BV6, alone or in combination with other agents like radiation or chemotherapy. researchgate.netnih.gov This helps in assessing the intrinsic activity of BV6 on cell lines and its ability to induce cell death. researchgate.netresearchgate.net Flow cytometry has been instrumental in showing that BV6 can induce both intrinsic and extrinsic apoptotic pathways, depending on the cell line and context. nih.gov It can also reveal non-apoptotic cell death mechanisms triggered by BV6 in certain conditions. researchgate.net
In Vitro Radiosensitization Protocols
BV6 has been investigated for its potential to enhance the sensitivity of cancer cells to radiation therapy. In vitro radiosensitization protocols are designed to evaluate this effect by combining BV6 treatment with controlled doses of radiation and assessing the impact on cell survival.
Survival Curve Shift Analysis
Survival curve shift analysis is a standard method in radiobiology to demonstrate radiosensitization. It involves generating cell survival curves for cells treated with radiation alone and cells treated with BV6 followed by radiation. These curves plot the surviving fraction of cells against increasing doses of radiation. A shift of the survival curve to the left in the presence of BV6 indicates that a lower dose of radiation is required to achieve the same level of cell killing, demonstrating radiosensitization. nih.govnih.goviarc.fryoutube.com
Clonogenic assays are typically used to determine cell survival after treatment. nih.gov In these assays, a known number of cells are plated after treatment, and the number of colonies formed after a period of incubation is counted. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of untreated control cells. By performing this for various radiation doses, a survival curve can be generated. nih.gov
Research with BV6 has shown significant survival curve shifts in various cancer cell lines, indicating its radiosensitizing effects. medchemexpress.comnih.gov For example, treatment of HCC193 cells with 1 µM BV6 for 24 hours caused a significant survival curve shift relative to DMSO-treated cells. nih.gov
Dose Enhancement Ratio (DER) Calculations
The Dose Enhancement Ratio (DER) is a quantitative measure of radiosensitization derived from survival curve analysis. It is defined as the ratio of the radiation dose required to achieve a specific biological effect (e.g., a certain surviving fraction) in the absence of the radiosensitizer to the dose required to achieve the same effect in the presence of the radiosensitizer. nih.govsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net
A DER greater than 1 indicates radiosensitization. The DER can be calculated at various survival fractions, although it is commonly reported at a specific survival level, such as the dose required to achieve 10% survival. nih.gov
Studies investigating BV6 as a radiosensitizer often report DER values to quantify the extent of sensitization. For instance, in HCC193 cells treated with 1 µM BV6, a DER of 1.38 was observed. nih.gov In H460 cells, a DER of 1.42 was reported with 5 µM BV6 and a longer incubation time, indicating that the effectiveness can be concentration and time-dependent. nih.gov
Table 1: Representative Dose Enhancement Ratios (DER) for BV6 in NSCLC Cell Lines
| Cell Line | BV6 Concentration | Incubation Time | Radiation Dose Range | Surviving Fraction for DER Calculation | DER | Citation |
| HCC193 | 1 µM | 24 hours | Various | Not explicitly stated, implied from curve shift | 1.38 | nih.gov |
| H460 | 5 µM | 48 hours | Various | Not explicitly stated, implied from curve shift | 1.42 | nih.gov |
These methodologies, including immunohistochemistry, flow cytometry, survival curve shift analysis, and DER calculations, are crucial for comprehensively evaluating the effects of BV6 on IAP expression, cell death pathways, and radiosensitivity in preclinical studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| BV6 | 23657864 guidetopharmacology.orgamericanelements.comuni-freiburg.de |
| XIAP | 25183214 uwm.edu.pl |
| cIAP1 | 163321211 nih.gov |
| cIAP2 | 138911356 nih.gov |
| Survivin | 6825495 |
| TNFα | 8391 |
| TRAIL | 9908 |
| Caspase-3 | 25760 |
| Caspase-8 | 25764 |
| Caspase-9 | 25765 |
| Apaf-1 | 9050 |
| Cytochrome c | 16136862 |
| Smac/Diablo | 124076 |
| RIP3 | 14070916 |
| MLKL | 169278 |
| Annexin-V | 54733828 |
| Propidium Iodide (PI) | 10435 |
| DMSO | 674 |
Research into the effects of BV6, a bivalent Smac mimetic and antagonist of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP1/2, employs a variety of advanced methodologies to understand its mechanisms of action, particularly in the context of apoptosis induction and radiosensitization. These techniques provide detailed insights into protein expression, cell death pathways, and cellular responses to treatment.
Immunohistochemistry for IAP Expression in Tissues
Immunohistochemistry (IHC) is a widely used technique to visualize the presence and localization of specific proteins within tissue samples. In the context of BV6 research, IHC is employed to assess the expression levels of IAPs, such as cIAP1, cIAP2, and XIAP, in various tissues, including tumor tissues. This method helps researchers understand the baseline expression of these anti-apoptotic proteins and how their levels might be affected by BV6 treatment.
Flow Cytometry for Cell Death Pathway Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple parameters of individual cells within a population. In BV6 research, it is extensively used to quantify cell death, differentiate between apoptotic and non-apoptotic cell death pathways, and analyze changes in cellular markers associated with these processes. researchgate.netnih.govmerckmillipore.combio-rad-antibodies.com
This method can detect various stages of apoptosis by utilizing fluorescent probes that bind to specific cellular components or indicate changes in cellular physiology. For example, Annexin-V/PI staining is commonly used to distinguish viable cells (negative for both), early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic or necrotic cells (Annexin-V and PI positive). researchgate.net Flow cytometry can also be used to quantify DNA fragmentation, a hallmark of apoptosis, by analyzing the subG1 phase in PI-stained nuclei. researchgate.netresearchgate.net
Studies investigating BV6 often use flow cytometry to determine the percentage of viable cells after treatment with varying concentrations of BV6, alone or in combination with other agents like radiation or chemotherapy. researchgate.netnih.gov This helps in assessing the intrinsic activity of BV6 on cell lines and its ability to induce cell death. researchgate.netresearchgate.net Flow cytometry has been instrumental in showing that BV6 can induce apoptosis as measured by cleaved caspase-3 in cell lines. nih.gov BV6 is also able to sensitize both cell lines to radiation-induced apoptosis. nih.gov The BV6-induced radiosensitization of HCC193 favored the extrinsic pathway of apoptosis, while that of H460 favored the intrinsic pathway. nih.gov Flow cytometry has also been used to analyze non-apoptotic cell death induced by BV6 in certain contexts. researchgate.net
In Vitro Radiosensitization Protocols
BV6 has been investigated for its potential to enhance the sensitivity of cancer cells to radiation therapy. In vitro radiosensitization protocols are designed to evaluate this effect by combining BV6 treatment with controlled doses of radiation and assessing the impact on cell survival.
Survival Curve Shift Analysis
Survival curve shift analysis is a standard method in radiobiology to demonstrate radiosensitization. It involves generating cell survival curves for cells treated with radiation alone and cells treated with BV6 followed by radiation. These curves plot the surviving fraction of cells against increasing doses of radiation. A shift of the survival curve to the left in the presence of BV6 indicates that a lower dose of radiation is required to achieve the same level of cell killing, demonstrating radiosensitization. nih.govnih.goviarc.fryoutube.com
Clonogenic assays are typically used to determine cell survival after treatment. nih.gov In these assays, a known number of cells are plated after treatment, and the number of colonies formed after a period of incubation is counted. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of untreated control cells. By performing this for various radiation doses, a survival curve can be generated. nih.gov
Research with BV6 has shown significant survival curve shifts in various cancer cell lines, indicating its radiosensitizing effects. medchemexpress.comnih.gov Treatment of HCC193 cells with 1 µM BV6 for 24 hours caused a significant survival curve shift relative to DMSO-treated cells. nih.gov
Dose Enhancement Ratio (DER) Calculations
The Dose Enhancement Ratio (DER) is a quantitative measure of radiosensitization derived from survival curve analysis. It is defined as the ratio of the radiation dose required to achieve a specific biological effect (e.g., a certain surviving fraction) in the absence of the radiosensitizer to the dose required to achieve the same effect in the presence of the radiosensitizer. nih.govsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net
A DER greater than 1 indicates radiosensitization. The DER can be calculated at various survival fractions, although it is commonly reported at a specific survival level. nih.gov
Studies investigating BV6 as a radiosensitizer often report DER values to quantify the extent of sensitization. For instance, in HCC193 cells treated with 1 µM BV6 for 24 hours, a DER of 1.38 was observed (p<0.05). nih.gov For H460 cells, a DER of 1.42 (p<0.05) was achieved with 5 µM BV6 and a 48-hour incubation period. nih.gov This indicates that the radiosensitizing effect of BV6 can be dependent on concentration and treatment duration, varying between cell lines. nih.gov
Table 1: Representative Dose Enhancement Ratios (DER) for BV6 in NSCLC Cell Lines
| Cell Line | BV6 Concentration | Incubation Time | DER | Statistical Significance | Citation |
| HCC193 | 1 µM | 24 hours | 1.38 | p<0.05 | nih.gov |
| H460 | 5 µM | 48 hours | 1.42 | p<0.05 | nih.gov |
These methodologies, including immunohistochemistry, flow cytometry, survival curve shift analysis, and DER calculations, are crucial for comprehensively evaluating the effects of BV6 on IAP expression, cell death pathways, and radiosensitivity in preclinical studies.
Emerging Research Avenues and Future Directions for the Bv6 Compound
Exploration of Novel Therapeutic Combinations Involving the BV6 Compound
Research into BV-6 highlights its potential in combination therapies to enhance anti-tumor efficacy and overcome drug resistance. Studies have explored its synergistic effects with various agents across different cancer types. For instance, BV-6 has shown synergistic activity with cyclophosphamide (B585) in acute lymphoblastic leukemia (ALL) cells, inducing apoptosis through both intrinsic and extrinsic pathways and overcoming cyclophosphamide resistance. tbzmed.ac.irresearchgate.net The combination of BV-6 and doxorubicin (B1662922) has also demonstrated enhanced anti-proliferative and anti-migratory effects in cancer cells by activating pro-apoptotic pathways. ijdrug.com
In non-small cell lung carcinoma (NSCLC), BV-6 has been investigated for its ability to sensitize cells to radiation. The combination of BV-6 and radiation led to increased apoptosis compared to either treatment alone. nih.govnih.govasco.org The mechanism of radiosensitization by BV-6 appears to involve the extrinsic apoptotic pathway in some NSCLC cell lines (e.g., HCC193) and the intrinsic pathway in others (e.g., H460). nih.govnih.gov
Furthermore, BV-6 has been studied in combination with death ligands such as TNF-α and TRAIL, demonstrating enhanced anti-tumor properties in breast cancer cell lines. nih.govmdpi.comoncotarget.com This combination treatment not only induces cell death but also downregulates autophagy, which can contribute to resistance to death ligands. nih.govmdpi.com In ovarian cancer, BV-6 has shown synergy with the mTOR inhibitor Rapamycin, increasing sensitivity to cisplatin. researchgate.net A triple combination of a BCL-Xʟ inhibitor (A-1331852), BV-6, and a death receptor agonist (DRA) demonstrated potent synergy and significant tumor growth inhibition in colorectal cancer patient-derived xenografts. researchgate.net
BV-6 has also been explored in combination with cellular therapies, such as cytokine-induced killer (CIK) cells, to enhance their cytotoxic potential against various hematological and solid malignancies. biocrick.comnih.gov
Table 1: Examples of Therapeutic Combinations with BV-6
| Combination Agent(s) | Cancer Type(s) | Observed Effect | Source |
| Cyclophosphamide | Acute Lymphoblastic Leukemia (ALL) | Synergistic induction of apoptosis, overcomes resistance | tbzmed.ac.irresearchgate.net |
| Doxorubicin | Various Cancer Cells | Enhanced anti-proliferative and anti-migratory effects | ijdrug.com |
| Radiation | Non-Small Cell Lung Carcinoma (NSCLC) | Enhanced radiosensitization, increased apoptosis | nih.govnih.gov |
| TNF-α and TRAIL | Breast Cancer | Enhanced anti-tumor effects, downregulation of autophagy | nih.govmdpi.com |
| Rapamycin (mTOR inhibitor) | Ovarian Cancer | Synergy with cisplatin, increased sensitivity | researchgate.net |
| BCL-Xʟ inhibitor, DRA | Colorectal Cancer | Potent synergy, significant tumor growth inhibition | researchgate.net |
| Cytokine-Induced Killer (CIK) cells | Hematological and Solid Malignancies | Enhanced CIK cell-mediated cytotoxicity | biocrick.comnih.gov |
| IFNα | Solid Tumors | Synergistic induction of cell death, formation of caspase-8-activating complex | oncotarget.com |
| Nutlin-3a (HDM2 inhibitor) | Acute Myeloid Leukemia (AML) | Synergistic induction of cell death | ashpublications.org |
| 5-azacytidine (B1684299) (5AC) | ALL | Induced apoptosis and necroptosis | tbzmed.ac.ir |
| Vincristine, Dexamethasone, Asparaginase | ALL | Synergistically decreased tumor relapse, improved survival in murine models | tbzmed.ac.ir |
Identification of Additional Molecular Targets and Off-Target Effects
While BV-6 primarily targets cIAP1, cIAP2, and XIAP, research continues to explore potential additional molecular targets and assess off-target effects. medchemexpress.cominvivogen.comselleckchem.combiocrick.com Studies have shown that BV-6 can induce the degradation of cIAP1 and cIAP2, leading to the activation of the non-canonical NF-κB pathway, indicated by the stabilization of NF-κB-inducing kinase (NIK). nih.govresearchgate.netresearchgate.net This pathway activation can contribute to the pro-apoptotic activity of BV-6.
Beyond its direct IAP antagonism, BV-6's effects can influence other cellular processes. For example, in breast cancer cells, BV-6 treatment was found to downregulate autophagy markers like Beclin1 and LC3. mdpi.com This suggests that BV-6 may modulate autophagy in addition to apoptosis.
Investigating off-target effects is crucial for therapeutic development. One study noted that while BV-6 enhanced CIK cell-mediated killing of tumor cells, it also increased apoptosis of non-malignant cells like peripheral blood mononuclear cells and CIK cells themselves, potentially limiting their cytotoxic potential. biocrick.comnih.gov This highlights the need for further research to understand and mitigate potential off-target effects on immune cells.
Investigation of Resistance Mechanisms to BV6 Compound-Induced Cell Death
Understanding the mechanisms of resistance to BV-6 is critical for improving its therapeutic application. Cancer cells can develop resistance through various mechanisms, including mutations, alternative signaling pathways, enhanced DNA repair, and overexpression of drug efflux pumps. ijdrug.com
In the context of SMAC mimetics like BV-6, resistance can arise from defects in the apoptotic machinery downstream of IAP inhibition. For instance, resistance to apoptosis is a major obstacle in ALL treatment, often leading to relapses. tbzmed.ac.irresearchgate.net Studies have shown that in apoptosis-resistant pancreatic carcinoma cells, BV-6 can trigger necroptosis when caspase activation is blocked. nih.gov Similarly, in certain ALL cells resistant to apoptosis, co-treatment with BV-6 and 5-azacytidine induced both apoptosis and necroptosis. tbzmed.ac.ir
Identifying molecular markers associated with BV-6 sensitivity and resistance is an active area of research. A study in acute myeloid leukemia (AML) samples identified differentially expressed genes between BV-6-sensitive and -resistant samples, including potential tumor suppressor genes. oncotarget.com Further research into these molecular signatures could help predict response to BV-6 and inform combination strategies to overcome resistance.
Development of Advanced Delivery Systems for BV6 Research Applications
Efficient and targeted delivery of BV-6 is important for maximizing its therapeutic potential and minimizing off-target effects. Research is exploring the use of advanced delivery systems, such as nanoparticles. Nanoparticles can improve the stability, solubility, and cellular uptake of therapeutic agents. researchgate.netrsc.org
Studies have investigated the use of carboxymethyl dextran (B179266) trimethyl chitosan (B1678972) nanoparticles (TMC-CMD NPs) for the co-delivery of BV-6 and siRNA targeting STAT3. researchgate.net These nanoparticles, around 100 nm in size with a positive surface charge, demonstrated efficient delivery of both agents into breast, colorectal, and melanoma cancer cell lines, leading to enhanced pro-apoptotic effects and reduced proliferation, migration, and angiogenesis. researchgate.net Another study utilized hyaluronate-conjugated PEG-chitosan-lactate nanoparticles (H-PCL NPs) for the codelivery of BV-6 and anti-IL6 siRNA in breast and colon cancer cells, showing inhibition of tumor progression. nih.gov
These studies suggest that nanoparticle-based delivery systems hold promise for improving the intracellular delivery and efficacy of BV-6, potentially enabling targeted delivery to cancer cells and reducing systemic toxicity.
Comparative Studies with Other SMAC Mimetics and IAP Antagonists
BV-6 is one of several SMAC mimetics and IAP antagonists developed to target the IAP family of proteins. Comparative studies with other compounds in this class are important for understanding the unique properties and potential advantages of BV-6.
SMAC mimetics like BV-6 function by antagonizing IAPs, leading to their degradation and caspase activation. nih.govinvivogen.comselleckchem.com Other SMAC mimetics, such as Birinapant (B612068), have also been shown to induce apoptosis and enhance the potency of death ligands like TRAIL. mdpi.comnih.gov While the core mechanism of IAP antagonism is shared among these compounds, there can be differences in their binding affinities to specific IAPs, their ability to induce IAP degradation, and their downstream effects on signaling pathways. nih.govinvivogen.comresearchgate.net
Comparative studies are needed to evaluate the efficacy and mechanisms of action of BV-6 alongside other IAP antagonists in different cancer models. For example, while BV-6 has been shown to induce TNF-α secretion and activate the extrinsic apoptotic pathway, the extent of this effect can vary depending on the cell type and its sensitivity to TNF-α. tbzmed.ac.irnih.govfrontiersin.orgnih.govnih.gov Comparing these effects with other SMAC mimetics could help determine the optimal compound or combination for specific cancer types.
Elucidation of Specific Apoptotic and Necroptotic Pathway Nuances Mediated by the BV6 Compound
BV-6's mechanism of action involves the intricate interplay between apoptotic and necroptotic pathways. While BV-6 primarily promotes caspase-dependent apoptosis by neutralizing IAP-mediated caspase inhibition, it can also trigger necroptosis under conditions where caspase activation is blocked, such as in the presence of caspase inhibitors or in apoptosis-resistant cells. tbzmed.ac.irinvivogen.comnih.govnih.govbiologists.com
BV-6-induced necroptosis is often dependent on TNF-α signaling and the formation of the necrosome complex, which involves RIPK1, RIPK3, and MLKL. invivogen.comnih.govnih.govbiologists.com Studies have shown that BV-6 can stimulate TNF-α production and the formation of the RIP1/RIP3-containing necrosome. nih.gov Genetic silencing or pharmacological inhibition of key necroptotic proteins like RIPK3 or MLKL can rescue cells from BV-6-induced necroptosis. nih.gov
The balance between apoptosis and necroptosis induced by BV-6 can be influenced by various factors, including the cellular context, the expression levels of key apoptotic and necroptotic proteins, and the presence of other signaling molecules. tbzmed.ac.irnih.govfrontiersin.orgoncotarget.comnih.gov Further research is needed to fully elucidate the specific nuances of how BV-6 modulates these cell death pathways in different cancer types and to determine how to best exploit these mechanisms for therapeutic benefit. For instance, understanding the factors that determine whether BV-6 leads to apoptosis or necroptosis could inform strategies to overcome resistance and enhance cell death in tumors.
Table 2: Key Proteins Involved in BV-6 Mediated Cell Death Pathways
| Pathway | Key Proteins Involved | Role in BV-6 Action | Source |
| Apoptosis | IAPs (cIAP1, cIAP2, XIAP), Caspases (Caspase-3, -8, -9), SMAC/DIABLO, TNF-α, TRAIL, FADD, RIP1 | BV-6 antagonizes IAPs, leading to caspase activation and apoptosis; can enhance death ligand-induced apoptosis. | tbzmed.ac.irnih.govinvivogen.comselleckchem.combiocrick.comfrontiersin.orgnih.govnih.govmdpi.comoncotarget.comresearchgate.net |
| Necroptosis | RIPK1, RIPK3, MLKL, TNF-α, Caspase-8 (inhibition required for full necroptosis) | BV-6 can trigger necroptosis, often TNF-α-dependent, involving necrosome formation (RIPK1/RIPK3/MLKL); occurs when caspase activity is blocked. | invivogen.comnih.govnih.govbiologists.comd-nb.info |
Q & A
What are the established protocols for in vitro application of BV-6 in apoptosis studies?
Category : Basic Research Question
Methodological Answer :
BV-6 is typically dissolved in DMSO (100 mg/mL stock) or ethanol (warmed to 50°C) and diluted in cell culture media. Key protocols include:
- Concentration Range : Use IC50 values as a baseline (e.g., 7.2 μM in HCC193 NSCLC cells) .
- Controls : Include vehicle controls (DMSO/ethanol) and positive apoptosis inducers (e.g., staurosporine).
- Cell Lines : Validate responses in apoptosis-sensitive lines (e.g., H460, TE671) and monitor caspase activation via Western blot (caspase-8/-9 cleavage) .
- Incubation Time : 24–48 hours, with viability assays (MTT/Annexin V) post-treatment.
Table 1 : Key In Vitro Parameters for BV-6
| Parameter | Value/Description | Reference |
|---|---|---|
| Solubility (DMSO) | 100 mg/mL (82.95 mM) | |
| IC50 (HCC193 NSCLC) | 7.2 μM | |
| Caspase Activation | Caspase-8/-9 cleavage in H460 cells |
How does BV-6 modulate the NF-κB pathway, and what experimental approaches validate this interaction?
Category : Advanced Research Question
Methodological Answer :
BV-6 activates the canonical NF-κB pathway by degrading cIAP1/2, leading to NIK stabilization and non-canonical signaling. To validate:
- Western Blot : Monitor cIAP1/2 degradation and p65 nuclear translocation.
- Luciferase Reporter Assays : Use NF-κB-responsive promoters (e.g., HEK293T cells transfected with κB-luc) .
- Cytokine Profiling : Measure TNF-α/IL-6 secretion via ELISA, as NF-κB activation enhances pro-inflammatory cytokine production .
- Inhibitor Coadministration : Combine with proteasome inhibitors (e.g., MG-132) to confirm cIAP-dependent effects .
How can researchers resolve contradictions in BV-6’s reported mechanisms (e.g., viral replication vs. entry inhibition)?
Category : Advanced Research Question
Methodological Answer :
Contradictory findings (e.g., lysosomotropic effects on viral replication vs. entry) require:
- Time-Course Experiments : Treat cells with BV-6 pre-/post-viral adsorption to isolate replication vs. entry effects .
- Compartment-Specific Assays : Use pH-sensitive probes to confirm endosomal acidification blockade .
- Orthogonal Validation : Combine with siRNA knockdown of cIAP/XIAP to distinguish SMAC-mimetic effects from off-target pathways .
What strategies optimize BV-6 concentrations for synergistic effects in combination therapies?
Category : Advanced Research Question
Methodological Answer :
Synergy with radiotherapy or immunotherapy requires dose titration:
- Checkerboard Assays : Test BV-6 gradients with radiation doses or immune checkpoint inhibitors (e.g., anti-PD-1).
- CI Index Calculation : Use CompuSyn software to quantify synergy (CI < 1 indicates synergy) .
- Functional Readouts : Measure tumor cell lysis via LDH release or NK cell activation in CIK co-cultures .
Table 2 : Example Synergy Studies
| Combination Therapy | Outcome | Reference |
|---|---|---|
| BV-6 + Radiotherapy | Increased caspase-3 activation | |
| BV-6 + CIK Cells | Enhanced tumor cell death (H9, RH30) |
How do researchers differentiate apoptosis from necroptosis in BV-6-treated cells?
Category : Advanced Research Question
Methodological Answer :
BV-6 can induce apoptosis or necroptosis depending on caspase inhibition:
- Inhibitor Coadministration : Use Z-VAD (pan-caspase inhibitor) to shift apoptosis to necroptosis; monitor RIPK1/MLKL phosphorylation .
- IL-1β Release : Quantify via ELISA (necroptosis marker) .
- Morphological Analysis : Apoptosis (cell shrinkage, blebbing) vs. necroptosis (plasma membrane rupture) via time-lapse microscopy .
Key Finding : BV-6 + Z-VAD increased IL-1β release by 93% compared to controls, confirming necroptosis induction .
What are the critical controls for ensuring reproducibility in BV-6 studies?
Category : Basic Research Question
Methodological Answer :
Essential controls include:
- Vehicle Controls : Match DMSO/ethanol concentrations to exclude solvent effects.
- Positive/Negative Controls : Staurosporine (apoptosis) and necrostatin-1 (necroptosis inhibition).
- Batch Validation : Confirm BV-6 activity with fresh stocks using cIAP degradation assays .
How does BV-6 enhance the radiosensitivity of cancer cells, and what assays quantify this effect?
Category : Advanced Research Question
Methodological Answer :
BV-6 sensitizes cells to radiation by inhibiting anti-apoptotic XIAP:
- Clonogenic Assays : Irradiate cells post-BV-6 treatment and count surviving colonies.
- γ-H2AX Staining : Quantify DNA damage foci post-irradiation.
- Flow Cytometry : Measure sub-G1 populations and ROS production .
What statistical methods are appropriate for analyzing BV-6 dose-response data?
Category : Basic Research Question
Methodological Answer :
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Validate with:
- ANOVA : Compare multiple treatment groups.
- Two-Tailed t-Tests : For pairwise comparisons (e.g., BV-6 vs. control).
- Hill Slopes : Assess cooperativity in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
